4-{4-[6-(4-Butylphenyl)hexa-1,3,5-trien-1-yl]phenyl}butanoic acid
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Overview
Description
4-{4-[6-(4-Butylphenyl)hexa-1,3,5-trien-1-yl]phenyl}butanoic acid is a chemical compound with the molecular formula C26H30O2 It is known for its complex structure, which includes a butylphenyl group and a hexa-1,3,5-trien-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[6-(4-Butylphenyl)hexa-1,3,5-trien-1-yl]phenyl}butanoic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the hexa-1,3,5-trien-1-yl group: This can be achieved through a series of aldol condensations and subsequent dehydration reactions.
Attachment of the butylphenyl group: This step may involve Friedel-Crafts alkylation reactions.
Final assembly: The final step involves coupling the two major fragments through a series of esterification and hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as purification steps such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
4-{4-[6-(4-Butylphenyl)hexa-1,3,5-trien-1-yl]phenyl}butanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
4-{4-[6-(4-Butylphenyl)hexa-1,3,5-trien-1-yl]phenyl}butanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 4-{4-[6-(4-Butylphenyl)hexa-1,3,5-trien-1-yl]phenyl}butanoic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and thus modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[6-(4-Methylphenyl)hexa-1,3,5-trien-1-yl]phenyl}butanoic acid
- 4-{4-[6-(4-Ethylphenyl)hexa-1,3,5-trien-1-yl]phenyl}butanoic acid
Uniqueness
4-{4-[6-(4-Butylphenyl)hexa-1,3,5-trien-1-yl]phenyl}butanoic acid is unique due to its specific butylphenyl group, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
877126-49-3 |
---|---|
Molecular Formula |
C26H30O2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
4-[4-[6-(4-butylphenyl)hexa-1,3,5-trienyl]phenyl]butanoic acid |
InChI |
InChI=1S/C26H30O2/c1-2-3-9-22-14-16-23(17-15-22)10-6-4-5-7-11-24-18-20-25(21-19-24)12-8-13-26(27)28/h4-7,10-11,14-21H,2-3,8-9,12-13H2,1H3,(H,27,28) |
InChI Key |
CTTFDYPIVNOZDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C=CC=CC=CC2=CC=C(C=C2)CCCC(=O)O |
Origin of Product |
United States |
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